

Structural Analogs of Acrinol (Ethacridine Lactate): A Technical Guide

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Compound of Interest

Compound Name: *Acrinol*

Cat. No.: *B605124*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of Acrinol (Ethacridine lactate), a well-established antiseptic agent. The document details their synthesis, biological properties, and mechanisms of action, with a focus on recent advancements in the development of more potent derivatives. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective and therapeutic agents.

Introduction to Acrinol (Ethacridine Lactate)

Acrinol, chemically known as 2-ethoxy-6,9-diaminoacridine lactate, is an aromatic organic compound with a long history of use as a topical antiseptic. It is particularly effective against Gram-positive bacteria. Beyond its antiseptic properties, Ethacridine lactate is also recognized as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair and other cellular processes, suggesting its potential in other therapeutic areas, including oncology. Furthermore, it has been utilized for its ability to induce uterine contractions.

Structural Analogs and Their Enhanced Properties

Recent research has focused on the synthesis of structural analogs of Ethacridine lactate to enhance its antimicrobial spectrum and potency. A notable advancement in this area is the development of derivatives incorporating thiazolidine and nitrofurans moieties. These modifications have been shown to significantly broaden the compound's activity profile to

include antifungal properties and improved efficacy against both Gram-positive and some Gram-negative bacteria.

Thiazolidine and Nitrofuryl Substituted Ethacridine Derivatives

A series of novel Ethacridine derivatives have been synthesized by incorporating a thiazolidine ring, with further substitution by a nitrofuryl group at the fifth position of the thiazolidine cycle. These structural modifications have resulted in compounds with significantly enhanced antimicrobial activity compared to the parent molecule, Ethacridine lactate.

Data Presentation: Antimicrobial Activity

The following tables summarize the antimicrobial activity of Ethacridine lactate and its novel thiazolidine and nitrofuryl substituted derivatives.

Compound	Target Organism	Minimum Inhibitory Concentration (MIC)
Ethacridine Lactate	Salmonella enterica	9.7 µg/mL (MIC90)[1][2][3]
Bacillus cereus		6.2 µg/mL (MIC90)[1][2][3]
Thiazolidine & Nitrofuryl Analogs	Gram-positive & Gram-negative Bacteria	62.5 - 1000 µg/mL[4][5]
Fungi		10.0 - 750 µg/mL[4][5]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of the novel Ethacridine derivatives.

Synthesis of Thiazolidine and Nitrofuryl Substituted Ethacridine Derivatives

The synthesis of these analogs involves a multi-step process:

- S-demethylation of 5-substituted-2-methylmercaptothiazolidin-4-ones: The initial step involves the S-demethylation of the starting thiazolidinone compound to yield 2-amino-substituted thiazolidinones.[\[4\]](#)
- Condensation Reaction: The resulting 2-amino-substituted thiazolidinone is then reacted with Ethacridine, which possesses a pharmacophoric amino group.
- Introduction of Nitrofuryl Group: In a subsequent step, nitrofuran aldehydes are used to introduce the nitrofuryl substituent onto the thiazolidine ring.[\[4\]](#)

A detailed, step-by-step synthesis protocol can be found in the original research publications.

In Vitro Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is evaluated using standard in vitro screening methods.

- Bacterial and Fungal Strains: A panel of clinically relevant bacterial and fungal strains are used, including *Staphylococcus aureus*, *Escherichia coli*, *Bacillus subtilis*, *Klebsiella pneumoniae*, and various *Candida* species.[\[4\]](#)
- Minimum Inhibitory Concentration (MIC) Assay: The MIC, defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism, is determined using a broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
- Minimum Fungistatic Concentration (MFC) Assay: For fungal strains, the MFC is determined to assess whether the compound has a fungistatic (inhibits growth) or fungicidal (kills the organism) effect.

Mechanism of Action and Signaling Pathways

The biological activity of Ethacridine lactate and its analogs is attributed to multiple mechanisms of action.

Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG)

Ethacridine lactate is a known inhibitor of PARG, an enzyme that plays a crucial role in the DNA damage response by degrading poly(ADP-ribose) (PAR) chains.^[1] By inhibiting PARG, Ethacridine lactate leads to the accumulation of PAR, which can disrupt DNA repair processes and induce cell death, a mechanism that is of particular interest in cancer therapy.

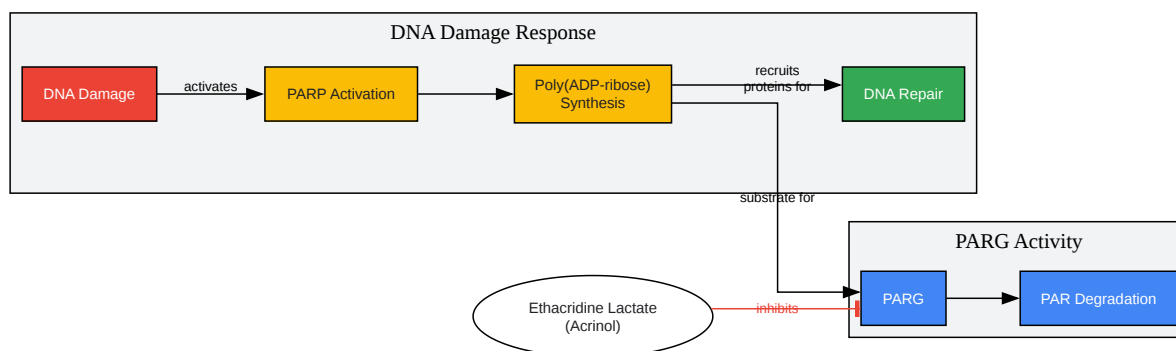
Induction of Uterine Contractions

Ethacridine lactate is also known to stimulate uterine smooth muscle contractions. This effect is believed to be mediated through two primary pathways:

- **Calcium Ion Pathway:** It is thought to regulate the influx of calcium ions into uterine smooth muscle cells, a key event in muscle contraction.
- **Cyclic AMP (cAMP) Level Regulation:** Ethacridine lactate may also influence intracellular levels of cAMP, an important signaling molecule involved in the regulation of smooth muscle contraction and relaxation.

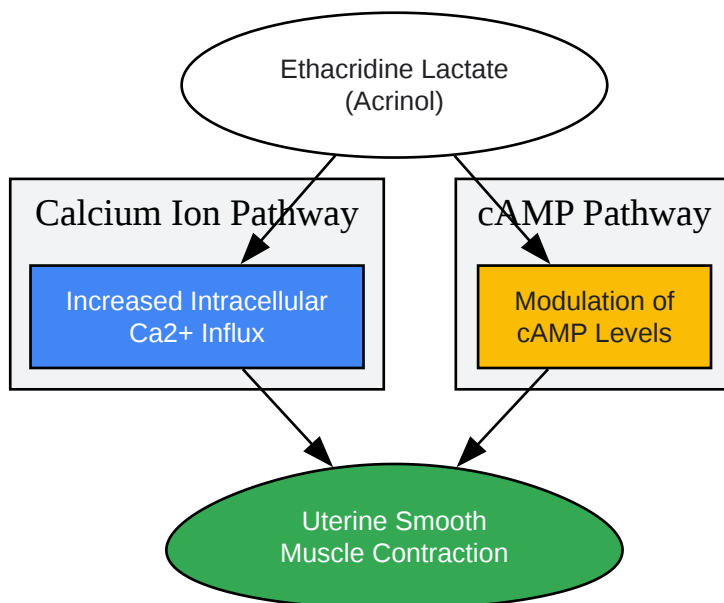
Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.



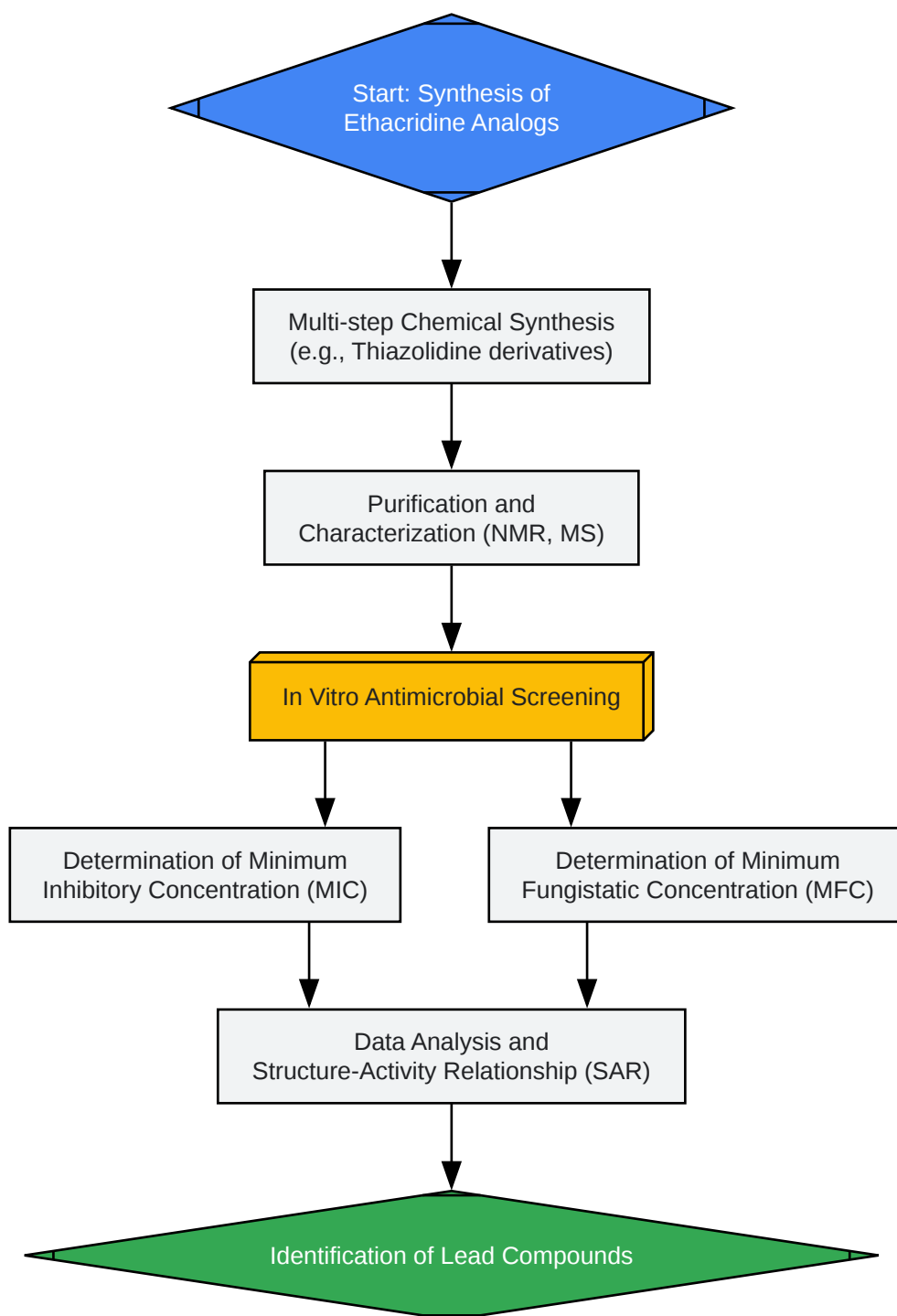
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Caption: PARG Inhibition by Ethacridine Lactate in the DNA Damage Response.



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Caption: Proposed Mechanisms of Ethacridine Lactate-Induced Uterine Contraction.



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